molecular formula C19H21N3O2 B4446867 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea

Cat. No.: B4446867
M. Wt: 323.4 g/mol
InChI Key: ZKUPGOOLYQJILK-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea, also known as Ro 31-8220, is a synthetic compound that belongs to the chemical class of bisindolylmaleimides. It is widely used in scientific research as a potent inhibitor of protein kinase C (PKC), a family of enzymes that play important roles in cell signaling, proliferation, and differentiation.

Mechanism of Action

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220 exerts its inhibitory effect on PKC by binding to the ATP-binding site of the enzyme, which prevents the transfer of phosphate groups to downstream substrates. This leads to the disruption of PKC-mediated signaling pathways and the modulation of cellular processes that depend on PKC activity.
Biochemical and Physiological Effects
This compound 31-8220 has been shown to have a wide range of biochemical and physiological effects in different cell types and tissues. It can induce apoptosis in cancer cells by inhibiting PKC-mediated survival pathways. It can also suppress inflammation by inhibiting PKC-mediated activation of immune cells. In addition, this compound 31-8220 has been shown to modulate ion channels, neurotransmitter release, and synaptic plasticity in neurons, suggesting its potential as a therapeutic agent for neurological disorders.

Advantages and Limitations for Lab Experiments

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220 has several advantages for lab experiments. It is a highly potent and selective inhibitor of PKC, which allows for precise modulation of PKC activity in different cellular contexts. It is also relatively stable and soluble in water, which facilitates its use in cell culture and animal studies. However, this compound 31-8220 has some limitations as well. It can interact with other kinases and signaling molecules besides PKC, which may complicate the interpretation of experimental results. It can also have off-target effects on cellular processes that are not directly related to PKC activity.

Future Directions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220 has many potential future directions in scientific research. One direction is to investigate its therapeutic potential for various diseases, such as cancer, inflammation, and neurological disorders. Another direction is to develop more potent and selective PKC inhibitors based on the bisindolylmaleimide structure of this compound 31-8220. Furthermore, this compound 31-8220 can be used as a tool to study the complex network of PKC-mediated signaling pathways and their interactions with other signaling molecules in different cellular contexts. Finally, this compound 31-8220 can be used in combination with other drugs or therapies to achieve synergistic effects and improve treatment outcomes.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220 has been extensively used in scientific research as a tool to investigate the role of PKC in various cellular processes. It has been shown to inhibit PKC isoforms α, β, γ, δ, and ε with high potency and selectivity. PKC is involved in many signaling pathways that regulate cell growth, differentiation, apoptosis, and inflammation. Therefore, this compound 31-8220 has been used to study the effects of PKC inhibition on these processes in vitro and in vivo.

Properties

IUPAC Name

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-13-4-3-5-15(10-13)22-19(23)20-9-8-14-12-21-18-7-6-16(24-2)11-17(14)18/h3-7,10-12,21H,8-9H2,1-2H3,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUPGOOLYQJILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCCC2=CNC3=C2C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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